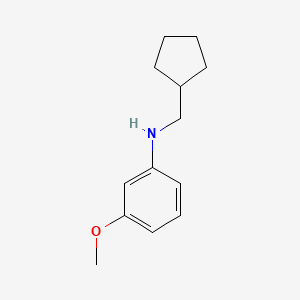

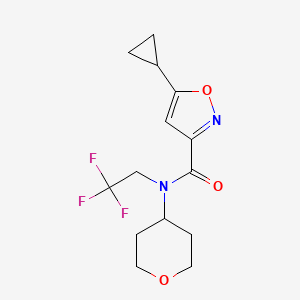

![molecular formula C19H19NO4S2 B2503649 N-(benzo[b]thiophen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941878-99-5](/img/structure/B2503649.png)

N-(benzo[b]thiophen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(benzo[b]thiophen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide" is a derivative of sulfonamide, which is a class of organic compounds that contain a sulfonyl functional group attached to an amide. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry as they can act as inhibitors for different enzymes .

Synthesis Analysis

The synthesis of N-substituted sulfonamides involves the reaction of benzene sulfonyl chloride with O-anisidine to yield N-(2-methoxyphenyl) benzenesulfonamide. This compound, upon bromination, gives N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide. Further treatment with alkyl halides or acyl halide in the presence of sodium hydride leads to the formation of different N-substituted sulfonamides . Although the specific synthesis of "N-(benzo[b]thiophen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide" is not detailed in the provided papers, the general approach to synthesizing N-substituted sulfonamides can be inferred.

Molecular Structure Analysis

The molecular structure of closely related compounds, such as N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, has been characterized. These compounds exhibit a half-chair conformation of the fused six-membered ring and show different modes of supramolecular aggregation. The molecules can be linked into chains or complex sheets through various interactions like π-π stacking, C-H...π, and hydrogen bonding .

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving "N-(benzo[b]thiophen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide". However, the synthesis process of related sulfonamide compounds suggests that they can undergo reactions such as bromination and substitution with alkyl or acyl halides .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly mentioned in the provided papers. However, the characterization of similar sulfonamide derivatives through IR, EIMS, and 1H-NMR indicates that these methods can be used to determine the physical and chemical properties of such compounds . The biological screening of these compounds against various enzymes suggests that they have the potential to interact with biological systems, which is an important aspect of their chemical properties .

Scientific Research Applications

Molecular Electronics

Sulfonamide derivatives, such as N-(benzo[b]thiophen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide , serve as essential building blocks in the synthesis of molecular wires for electronics. Studies have highlighted the utility of simple and accessible aryl bromides as precursors for creating thiol end-capped molecular wires through efficient synthetic transformations (Stuhr-Hansen et al., 2005).

Photodynamic Therapy for Cancer

Research into novel zinc phthalocyanines substituted with sulfonamide derivative groups, including structures akin to N-(benzo[b]thiophen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide , has shown promising applications in photodynamic therapy for cancer treatment. These compounds demonstrate high singlet oxygen quantum yields, crucial for Type II photodynamic therapy mechanisms, offering a potential pathway for treating various cancers (Pişkin et al., 2020).

Synthesis and Biological Screening

The synthesis and biological screening of various N-substituted sulfonamides have revealed that compounds structurally related to N-(benzo[b]thiophen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide exhibit significant inhibitory potential against certain enzymes. This research underscores the chemical versatility and potential therapeutic applications of sulfonamide derivatives (Rehman et al., 2011).

Antitumor and Antiproliferative Agents

Studies on sulfonamide-focused libraries have identified compounds with potent antitumor and antiproliferative properties, contributing to the advancement of cancer treatment. These findings emphasize the role of sulfonamides in developing novel therapeutic agents (Owa et al., 2002).

properties

IUPAC Name |

N-(1-benzothiophen-5-yl)-4-(4-methoxyphenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S2/c1-24-16-5-7-17(8-6-16)26(22,23)12-2-3-19(21)20-15-4-9-18-14(13-15)10-11-25-18/h4-11,13H,2-3,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOBHIMJSRJBER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[b]thiophen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

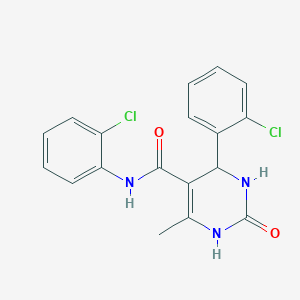

![1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2503567.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2503568.png)

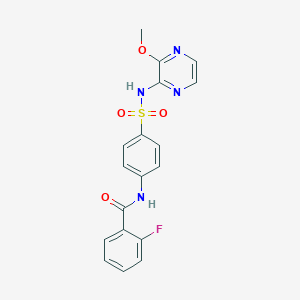

![N-(3-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2503572.png)

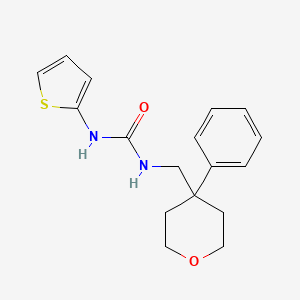

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2503574.png)

![2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2503576.png)

![2-methylbutyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2503580.png)

![1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea](/img/structure/B2503581.png)

![ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2503588.png)